molecular formula C11H14N4O3 B5825652 N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide

N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide

Cat. No.: B5825652
M. Wt: 250.25 g/mol
InChI Key: UOTZMCNAYLFNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide is a chemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol This compound is known for its unique structure, which includes a morpholine ring and a pyridine ring connected through a carboximidamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide typically involves the reaction of morpholine with pyridine-2-carboximidamide under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboxylic acid, while reduction may produce N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidine .

Scientific Research Applications

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide
  • N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-4-carboximidamide
  • N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboxamide

Uniqueness

N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10(9-3-1-2-4-13-9)14-18-11(16)15-5-7-17-8-6-15/h1-4H,5-8H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTZMCNAYLFNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.